The compound is classified under indazoles, which are known for their significant role in medicinal chemistry due to their diverse pharmacological properties. It can be synthesized from various starting materials, including 1,2-dihydro-3H-indazol-3-one, through specific chemical reactions such as iodination and nitration.
The synthesis of 4-Iodo-3-hydroxy-6-nitroindazole typically involves a multi-step process:
These reactions are optimized for yield and purity, often employing techniques such as continuous flow reactors in industrial settings .
The molecular structure of 4-Iodo-3-hydroxy-6-nitroindazole features:
The presence of these groups significantly influences the compound's reactivity and biological activity. The molecular formula can be expressed as CHINO, with a molecular weight of approximately 281.03 g/mol.
4-Iodo-3-hydroxy-6-nitroindazole can undergo various chemical reactions:
The mechanism of action for 4-Iodo-3-hydroxy-6-nitroindazole is primarily associated with its interaction with specific molecular targets within biological systems:
This mechanism underscores its potential as an anticancer agent and highlights its utility in drug design .
The physical and chemical properties of 4-Iodo-3-hydroxy-6-nitroindazole include:
These properties are critical for understanding its behavior in various applications and formulations .
4-Iodo-3-hydroxy-6-nitroindazole has several significant applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, from synthetic chemistry to pharmacology .
The therapeutic exploration of nitroindazoles originated from observations of natural indazole alkaloids (e.g., Nigellicine and Nigellidine) in Nigella sativa seeds, traditionally used for diabetes and hypertension management [2]. Early synthetic efforts focused on 5-nitroindazole due to its accessible synthesis via nitration of imidazole or indazole precursors [7]. These compounds demonstrated potent antiprotozoal activity, with derivatives like 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles exhibiting:
The 6-nitroindazole isomer emerged later to address limitations like metabolic instability. Its ortho-positioned nitro group relative to the indazole N–H enhances hydrogen-bonding capacity and redox potential, facilitating reductive activation in hypoxic tumor microenvironments [7] [10]. This shift enabled the development of advanced derivatives like 4-Iodo-3-hydroxy-6-nitroindazole, where synergistic substituents amplify target engagement.
Halogenation—particularly iodination—serves as a critical strategy for optimizing indazole bioactivity. Iodine’s large atomic radius and electron-deficient nature influence pharmacodynamics through:
Table 1: Bioactivity Comparison of Iodo-Substituted Indazoles
Compound | CAS | Key Substituents | Reported Activities |
---|---|---|---|
4-Iodo-3-hydroxy-6-nitroindazole | 885519-96-0 | 4-I, 3-OH, 6-NO₂ | Kinase inhibition, Antiproliferative [1] |
3-Iodo-6-nitroindazole | 70315-70-7 | 3-I, 6-NO₂ | ASK1 inhibition, Anticancer [4] [6] |
1-(3-Iodo-6-nitroindazolyl)-aminopropanol | Not specified | 3-I, 6-NO₂, N-alkyl chain | Antichagasic [9] |
Iodine placement is regioselective: 3-iodoindazoles (e.g., CAS 70315-70-7) act as hinge binders in kinase inhibitors (e.g., ASK1), forming hydrogen bonds with Val757 and Gly755 [6]. In contrast, 4-iodoindazoles like our target compound exploit steric hindrance to prevent off-target binding, a design evident in protein kinase inhibitor patents [5] [10].
The concurrent integration of iodo, hydroxy, and nitro groups creates a synergistic pharmacophore with enhanced target specificity. Each substituent contributes distinct advantages:
Table 2: Structure-Activity Relationships (SAR) of 6-Nitroindazole Derivatives
Position | Substituent | Effect on Bioactivity |
---|---|---|
3 | OH | ↑ H-bond donor capacity; ↑ solubility; Binds kinase catalytic sites [6] |
3 | OCH₃ | ↓ Metabolic stability; Moderate antiprotozoal activity [9] |
4 | I | ↑ Steric blockade; ↑ oxidative stability; ↓ off-target binding [1] [5] |
6 | NO₂ | ↑ Electron affinity; Reductive activation → cytotoxic radicals [7] [9] |
Multi-substituted indazoles are synthesized via sequential regioselective reactions. For 4-Iodo-3-hydroxy-6-nitroindazole, routes include:
These methods align with green chemistry principles by replacing toxic solvents (DMF, DMSO) with isopropanol and minimizing metal catalysts [2]. Molecular docking studies confirm that the 3-OH/4-I/6-NO₂ combination maximizes binding energy with kinase targets (e.g., –9.2 kcal/mol with VEGFR-2), outperforming monosubstituted analogs [5] [10].
Table 3: Pharmacological Profiles of Multi-Substituted Nitroindazoles
Pharmacological Action | Targets/Pathways | Key Derivatives |
---|---|---|
Anticancer | PARP1, ASK1, Tubulin polymerization | Niraparib, 4-Iodo-3-hydroxy-6-nitroindazole [3] |
Antimicrobial | T. vaginalis, T. cruzi | 3-Alkoxy-5-nitroindazoles [9] |
Kinase Inhibition | VEGFR, PDGFR, FGFR | Axitinib, 4-Iodo analogs [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7